(R)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl
Description
®-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10FNO3 It is a derivative of phenylalanine, an amino acid, and contains a fluorine atom and a hydroxyl group on the phenyl ring
Properties
Molecular Formula |
C9H10FNO3 |
|---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO3/c10-6-1-2-8(12)5(3-6)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |
InChI Key |
FNDSEKSXHCJOBS-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate phenylalanine derivative.
Fluorination: Introduction of the fluorine atom at the desired position on the phenyl ring.
Hydroxylation: Introduction of the hydroxyl group at the desired position on the phenyl ring.
Amination: Introduction of the amino group at the alpha position relative to the carboxyl group.
Hydrochloride Formation: Conversion of the free base to the hydrochloride salt for improved stability and solubility.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives such as alcohols and alkanes.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
®-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: The compound can modulate various signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid hydrochloride: Similar structure but with a different side chain.
®-3-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid: Similar structure but without the hydrochloride salt.
Uniqueness
®-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
